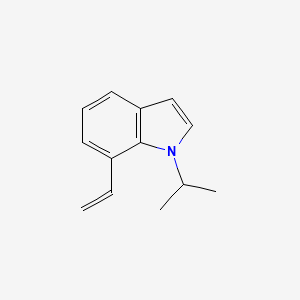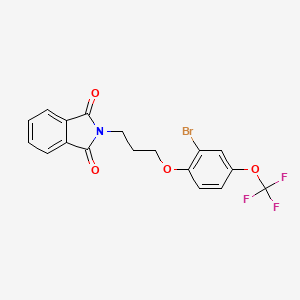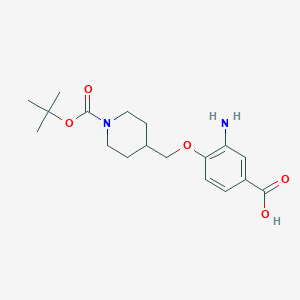
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane is a compound that features an azido group attached to a benzyl ether, which is further bonded to a tert-butyl dimethylsilane group
Métodos De Preparación
The synthesis of ((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 4-azidobenzyl alcohol and tert-butyl dimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as imidazole or triethylamine, which facilitates the formation of the silyl ether bond.
Procedure: The 4-azidobenzyl alcohol is reacted with tert-butyl dimethylsilyl chloride in an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Análisis De Reacciones Químicas
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or triphenylphosphine.
Oxidation Reactions: The benzyl ether moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Aplicaciones Científicas De Investigación
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.
Biology: The compound can be used to label biomolecules with azido groups, facilitating bioorthogonal reactions for imaging and tracking biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, where the azido group provides a handle for further functionalization.
Mecanismo De Acción
The mechanism by which ((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is catalyzed by copper ions. This reaction is highly specific and efficient, making it useful for labeling and modifying molecules in a controlled manner.
Comparación Con Compuestos Similares
((4-Azidobenzyl)oxy)(tert-butyl)dimethylsilane can be compared with other similar compounds such as:
(4-Bromophenoxy)-tert-butyldimethylsilane: This compound has a bromine atom instead of an azido group, making it suitable for different types of substitution reactions.
(4-Hydroxybenzyl)oxy)(tert-butyl)dimethylsilane: This compound features a hydroxyl group, which can undergo different types of chemical modifications compared to the azido group.
(4-Methoxybenzyl)oxy)(tert-butyl)dimethylsilane: This compound has a methoxy group, which affects its reactivity and applications in synthesis.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemical synthesis and research.
Propiedades
IUPAC Name |
(4-azidophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OSi/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)15-16-14/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTWNABXFPKPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8172493.png)











